2-(2,4-Diaminophenoxy)ethanol sulfate

Description

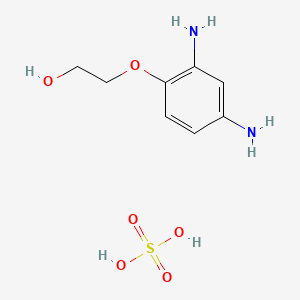

Nomenclature and Chemical Structure of 2-(2,4-Diaminophenoxy)ethanol Sulfate (B86663)

A clear understanding of a chemical compound begins with its nomenclature and structure. This section details the standardized naming conventions, molecular formulas, and weights, as well as related structural forms of 2-(2,4-Diaminophenoxy)ethanol.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for the base compound as 2-(2,4-diaminophenoxy)ethanol . nih.govsigmaaldrich.com The sulfate salt is referred to by the IUPAC name 2-(2,4-diaminophenoxy)ethanol;sulfuric acid . nih.gov

This compound and its salts are known by a variety of synonyms in scientific literature and commerce. For the dihydrochloride (B599025) salt, common synonyms include:

2,4-Diaminophenoxyethanol (B1213692) 2HCl nih.gov

4-(2-Hydroxyethoxy)-1,3-phenylenediamine Dihydrochloride tcichemicals.com

Ethanol (B145695), 2-(2,4-diaminophenoxy)-, dihydrochloride

The sulfate salt is also known as:

1,3-Diamino-4-(2-hydroxyethoxy)benzene sulfate cymitquimica.com

Ethanol, 2-(2,4-diaminophenoxy)-, sulfate (1:1) cymitquimica.com

Jarocol DPE ulprospector.com

Molecular Formula and Molecular Weight (for the free base and sulfate salt)

The molecular characteristics of the free base and its common salts are fundamental for any chemical analysis. The properties are summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(2,4-Diaminophenoxy)ethanol (Free Base) | C₈H₁₂N₂O₂ | 168.19 |

| 2-(2,4-Diaminophenoxy)ethanol Sulfate | C₈H₁₄N₂O₆S | 266.27 scbt.com |

| 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride | C₈H₁₄Cl₂N₂O₂ | 241.12 nih.gov |

This table presents the molecular formula and weight for the free base and its sulfate and dihydrochloride salts.

Structural Isomers and Related Compounds (e.g., dihydrochloride salt)

The most common salt forms of 2-(2,4-diaminophenoxy)ethanol are the sulfate and dihydrochloride salts. The dihydrochloride salt, with the CAS number 66422-95-5, is a well-documented variant. cymitquimica.com It is often used in toxicological studies, with the understanding that the findings are generally applicable to the sulfate salt as well due to their comparable properties. europa.eu Both salts are typically supplied as a white to off-white or light gray to pale pink powder. cymitquimica.comcir-safety.org

Historical Context of this compound in Chemical Science

The history of 2-(2,4-diaminophenoxy)ethanol is closely intertwined with the development of cosmetic science, particularly in the field of hair colorants.

Early Synthesis and Characterization

The synthesis of 2-(2,4-diaminophenoxy)ethanol and its salts is generally achieved through the reaction of 2,4-dinitrochlorobenzene with ethylene (B1197577) glycol in an alkaline environment, followed by a reduction step. google.comresearchgate.net This process is detailed in various patents, which describe a two-step synthesis where the raw materials are readily available, making it suitable for industrial production. patsnap.comgoogle.com

Evolution of its Role in Specific Chemical Applications

The primary and most well-documented application of 2-(2,4-diaminophenoxy)ethanol and its salts is as a component in oxidative hair dye formulations. tcichemicals.comeuropa.eu In this context, it functions as a "coupler" or "secondary intermediate." ulprospector.com These couplers react with primary intermediates in the presence of an oxidizing agent, such as hydrogen peroxide, to form larger colorant molecules within the hair shaft. cir-safety.org

The use of this compound in hair dyes has been subject to review by regulatory and scientific bodies. The Cosmetic Ingredient Review (CIR) Expert Panel first published a safety assessment of 2,4-Diaminophenoxyethanol Dihydrochloride in 1991, concluding it was safe for use in cosmetics under the practices of use at that time. cir-safety.org This review was later amended to include the sulfate salt.

Research Significance and Academic Relevance of this compound

This compound, a substituted aromatic amine, holds a notable position in applied chemical research, primarily recognized for its function as a key intermediate in the synthesis of various organic compounds. Its molecular structure, featuring a phenoxyethanol (B1677644) group attached to a diaminobenzene ring, provides a versatile scaffold for chemical modifications, making it a valuable building block in several industrial and academic research areas. The sulfate salt form enhances its stability and solubility in aqueous solutions, facilitating its use in various formulations. While much of the available literature centers on its application in the cosmetics industry, particularly in oxidative hair dyes, its significance extends to broader chemical synthesis and materials science.

Overview of Academic Research Trends

Academic and industrial research concerning this compound and its corresponding free base or hydrochloride salt has predominantly trended towards its application and synthesis. The primary focus has been on its role as a "coupler" molecule in oxidative hair coloring products. researchgate.netgoogle.com In this context, research has explored its reaction mechanisms with primary intermediates, such as p-phenylenediamine (B122844), in the presence of an oxidizing agent to produce a range of hair colors. researchgate.net

A significant area of investigation has been the development and optimization of its synthesis. A patented preparation technology for the hydrochloride salt, which is structurally and functionally analogous to the sulfate salt, details a multi-step process. mdpi.com This process involves the condensation of 2,4-dinitrochlorobenzene with ethylene glycol under alkaline conditions, followed by hydrogenation to reduce the nitro groups to amino groups, and subsequent salification. mdpi.comresearchgate.netnih.govmdpi.com Research in this area aims to improve yield, purity, and the environmental footprint of the manufacturing process by enabling the recycling of materials. mdpi.comresearchgate.netmdpi.com

Beyond its established use in cosmetology, the structural attributes of 2-(2,4-Diaminophenoxy)ethanol suggest its potential in other fields of chemical research. The presence of two reactive amine groups and a hydroxyl group makes it a candidate for use in:

Organic Synthesis: As a precursor for the synthesis of more complex molecules. The diamine functionality allows for the construction of heterocyclic compounds or for polymerization reactions.

Polymer Chemistry: As a monomer or cross-linking agent in the production of polymers, such as polyamides or polyimides, which can have applications in high-performance materials. The study of aromatic diamines is a significant area of research for creating materials with enhanced thermal and mechanical properties. researchgate.netnih.gov

Materials Science: In the development of novel materials, including adhesives and coatings, where the aromatic structure can contribute to thermal stability and the amine groups can provide strong adhesion to various substrates.

The following table provides a summary of the key research areas and applications for 2-(2,4-Diaminophenoxy)ethanol and its salts.

| Research Area | Focus of Investigation | Potential Applications |

| Cosmetic Science | Oxidative hair dye intermediate (coupler) | Permanent, semi-permanent, and direct-acting hair dyes |

| Organic Synthesis | Development of efficient synthesis routes | Intermediate for pharmaceuticals and other fine chemicals |

| Polymer Chemistry | Monomer for polymerization | High-performance polymers, resins |

| Materials Science | Component for new materials | Adhesives, coatings |

Contribution to Chemical Theory and Methodology

The study of this compound contributes to broader chemical theory and methodology, particularly in the realm of structure-property relationships and analytical chemistry.

Structure-Property Relationship Studies: As a member of the aromatic diamine class of compounds, 2-(2,4-Diaminophenoxy)ethanol serves as a model compound for investigating how molecular structure influences chemical reactivity and physical properties. Research on various aromatic diamines has shown that the nature and position of substituents on the aromatic ring significantly affect the basicity (pKa) of the amino groups, which in turn dictates their reactivity in processes like polymerization. nih.gov For instance, the presence of the electron-donating hydroxyethoxy group at the 4-position is expected to influence the nucleophilicity of the adjacent amino groups. Studies on related aromatic diamines have demonstrated that substituents can impact the curing reaction kinetics and the final properties of materials like epoxy resins. researchgate.net The investigation of such compounds helps in designing monomers for polymers with specific, tailored properties for advanced applications. nih.gov

Development of Analytical Methodologies: The use of this compound in regulated consumer products necessitates the development of robust and sensitive analytical methods for its detection and quantification. Research in this area has led to the application and refinement of techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and identification of trace impurities. Furthermore, methods for determining related substances, such as chloride and sulfate ions in ethanol-based formulations, using techniques like Ion Chromatography (IC), are relevant for quality control in product manufacturing. The study of its spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, contributes to the library of analytical data for aromatic amines. These analytical advancements are crucial for ensuring the quality and consistency of chemical products and for regulatory compliance.

The table below outlines the key chemical properties of this compound.

| Property | Value |

| CAS Number | 70643-20-8 |

| Molecular Formula | C8H14N2O6S |

| Molecular Weight | 266.27 g/mol |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2,4-diaminophenoxy)ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.H2O4S/c9-6-1-2-8(7(10)5-6)12-4-3-11;1-5(2,3)4/h1-2,5,11H,3-4,9-10H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHBEKCQQLDQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OCCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892454 | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70643-20-8, 80997-82-6 | |

| Record name | 1,3-Diamino-4-(2-hydroxyethoxy)benzene sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70643-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2,4-diaminophenoxy)-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(2-hydroxyethoxy)-1,3-phenylene]diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-HYDROXYETHOXY)-1,3-PHENYLENEDIAMINE SULFATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOPHENOXYETHANOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/671N06DARL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Pathways and Reaction Mechanisms of 2 2,4 Diaminophenoxy Ethanol Sulfate

Established Synthetic Routes for 2-(2,4-Diaminophenoxy)ethanol Sulfate (B86663)

The primary industrial synthesis of 2-(2,4-Diaminophenoxy)ethanol sulfate proceeds through a well-defined two-step pathway: a nucleophilic aromatic substitution reaction followed by a reduction step. The final product is then obtained by salt formation with sulfuric acid. It is noteworthy that the synthesis for the corresponding dihydrochloride (B599025) salt follows the identical pathway, with the final salification step utilizing hydrochloric acid. europa.eu

Precursor Compounds and Reactants

The synthesis begins with readily available industrial chemicals. The key starting materials and reactants are outlined in the table below.

| Role | Compound Name | Chemical Formula |

| Aromatic Precursor | 2,4-Dinitrochlorobenzene | C₆H₃ClN₂O₄ |

| Aliphatic Reactant | Ethylene (B1197577) glycol | C₂H₆O₂ |

| Base | Sodium Carbonate | Na₂CO₃ |

| Reducing Agent | Hydrogen Gas (with catalyst) or Iron filings | H₂ or Fe |

| Acid for Salification | Sulfuric Acid | H₂SO₄ |

The initial step involves the condensation of 2,4-dinitrochlorobenzene with ethylene glycol. patsnap.com This reaction is typically carried out in the presence of a base, such as sodium carbonate or sodium hydroxide, to facilitate the nucleophilic attack. patsnap.comresearchgate.net The subsequent step is the reduction of the two nitro groups on the resulting intermediate, 2-(2,4-dinitrophenoxy)ethanol, to form the diamine, 2-(2,4-diaminophenoxy)ethanol. researchgate.net This reduction can be achieved through various methods, including catalytic hydrogenation or using dissolving metals. researchgate.nete-journals.in Finally, the diamino compound is treated with sulfuric acid to yield the stable sulfate salt.

Reaction Conditions and Catalysis

The conditions for each step are critical for achieving high yield and purity.

Condensation Step: The reaction between 2,4-dinitrochlorobenzene and ethylene glycol is performed at elevated temperatures, typically ranging from 60°C to 140°C. patsnap.com The pH of the reaction mixture is maintained in the alkaline range, generally between 7.5 and 8, to ensure the deprotonation of ethylene glycol, making it a more potent nucleophile. patsnap.com The reaction is often monitored by Thin Layer Chromatography (TLC) to determine its completion. patsnap.com

Reduction Step: Catalytic hydrogenation is a common method for the reduction of the dinitro intermediate. This process utilizes a catalyst, such as a palladium-iron (Pd-Fe) adsorptive resin, under hydrogen pressure. researchgate.netgoogle.com The reaction pressure can be around 12 kg/cm ². google.com Alternatively, a Bechamp reduction can be employed, which involves using iron filings in an acidic medium, such as in the presence of hydrochloric acid. e-journals.in

The table below summarizes typical reaction conditions for the synthesis.

| Synthetic Step | Parameter | Value/Condition | Reference |

| Condensation | Temperature | 60°C - 140°C | patsnap.com |

| pH | 7.5 - 8.0 | patsnap.com | |

| Reactants | 2,4-Dinitrochlorobenzene, Ethylene Glycol, Sodium Carbonate | patsnap.com | |

| Hydrogenation | Catalyst | Pd-Fe Adsorptive Resin | researchgate.net |

| Pressure | ~12 kg/cm ² | google.com | |

| Reactants | 2-(2,4-Dinitrophenoxy)ethanol, Hydrogen Gas | researchgate.netgoogle.com | |

| Salification | Acid | Sulfuric Acid | europa.eu |

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is fundamental to optimizing the synthesis and controlling the formation of byproducts.

Proposed Reaction Intermediates

Condensation via Nucleophilic Aromatic Substitution (SNAr): The formation of the ether linkage between 2,4-dinitrochlorobenzene and ethylene glycol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is not a single-step displacement but rather an addition-elimination process. The key intermediate in this mechanism is a resonance-stabilized carbanion known as a Meisenheimer complex .

The reaction is initiated by the attack of the glycolate (B3277807) anion (formed from ethylene glycol under basic conditions) on the carbon atom bearing the chlorine atom. This attack is facilitated by the presence of the two electron-withdrawing nitro groups at the ortho and para positions. These groups delocalize the negative charge of the intermediate, thereby stabilizing it. The aromaticity of the benzene (B151609) ring is temporarily lost in the Meisenheimer complex. In the final step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding 2-(2,4-dinitrophenoxy)ethanol.

Reduction of Dinitro Groups: The reduction of the two nitro groups to amino groups is a stepwise process. The reaction is believed to proceed through the formation of nitroso and hydroxylamino intermediates. For example, in the case of reduction with iron metal, the nitro group is reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂).

Kinetic and Thermodynamic Considerations

Condensation Kinetics: The rate of the SNAr reaction is highly dependent on the nature of the solvent and the nucleophile. Studies on the reaction of 2,4-dinitrochlorobenzene with various nucleophiles have shown that the formation of the Meisenheimer complex is often the rate-determining step. The presence of strong electron-withdrawing groups ortho and para to the leaving group significantly accelerates the reaction.

Reduction Kinetics and Thermodynamics: The catalytic hydrogenation of dinitrophenols has been studied, providing insights into this step of the synthesis. For the hydrogenation of a related compound, p-nitrophenol, the reaction is an endothermic process. The activation energy for the catalytic hydrogenation of 2,4-dinitrophenol (B41442) has been calculated, and such data is crucial for optimizing reaction temperature and catalyst loading. The reaction is typically pseudo-first-order with respect to the nitro compound when a large excess of the reducing agent is used.

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles can be applied to the synthesis of this compound. While specific literature on a "green" synthesis for this exact compound is sparse, approaches from related processes can be extrapolated.

One key area of improvement is the reduction step. Conventional catalytic hydrogenation often requires high pressures of hydrogen gas, which poses safety hazards. Catalytic Transfer Hydrogenation (CTH) presents a safer and more environmentally benign alternative. mdpi.com CTH uses a hydrogen donor molecule, such as isopropanol (B130326) or ammonium (B1175870) formate, to transfer hydrogen to the substrate in the presence of a catalyst, often at atmospheric pressure. mdpi.comresearchgate.netyoutube.com This method avoids the need for high-pressure hydrogenation equipment.

Sustainable Methodologies and Solvents

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjarr.com Applying these principles to the synthesis of this compound can enhance its environmental profile.

Solvents: The choice of solvent is critical in green chemistry. While the patented synthesis uses ethylene glycol, which serves as both a reactant and a solvent, and later introduces water, there are other greener alternatives that could be explored. google.commdpi.com Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com Supercritical carbon dioxide (scCO₂) presents another innovative option, as it is non-toxic and its solvent properties can be tuned by adjusting temperature and pressure. mdpi.com

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. numberanalytics.com The synthesis already employs catalytic hydrogenation, which is generally more atom-economical than using stoichiometric reducing agents. researchgate.net Research into more advanced, reusable catalysts, such as those supported on recyclable materials, could further minimize waste and improve process efficiency. numberanalytics.com

Process Optimization: Continuous flow chemistry offers a more sustainable alternative to traditional batch processing. mdpi.comresearchgate.net By continuously pumping reactants through a reactor, these systems can offer better control over reaction parameters, improve safety, and reduce waste generation. mdpi.com Integrating technologies like microwave irradiation could also accelerate reaction times and increase yields. nih.gov A patent for the hydrochloride salt preparation mentions the recovery and reuse of the filtrate (mother liquor), which is a positive step towards a more sustainable process by recycling materials. google.com

| Green Chemistry Approach | Application in Synthesis of this compound | Potential Benefits |

| Benign Solvents | Replacing traditional organic solvents with water or scCO₂. mdpi.com | Reduced toxicity, improved safety, lower environmental impact. |

| Recyclable Catalysts | Developing hydrogenation catalysts on solid supports for easy recovery. numberanalytics.com | Lowered operational costs, minimized catalyst waste. |

| Continuous Flow Processing | Implementing a continuous flow system for condensation and hydrogenation steps. mdpi.com | Enhanced safety, better process control, reduced waste. researchgate.net |

| Material Recycling | Reusing the mother liquor from the filtration step as described in existing patents. google.com | Reduced raw material consumption and waste volume. |

Atom Economy and Waste Minimization

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comepa.gov The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the product, with no byproducts. jocpr.com

The synthesis of this compound involves several steps, each with its own atom economy.

Condensation Step: The reaction of 2,4-dinitrochlorobenzene with ethylene glycol produces the desired intermediate and a salt byproduct (e.g., sodium chloride if sodium carbonate is used). This step does not have 100% atom economy due to the formation of this byproduct.

Hydrogenation Step: The catalytic reduction of the dinitro intermediate with hydrogen gas (H₂) to form the diamino compound is an addition reaction. In theory, this step can have a very high atom economy, approaching 100%, as all the hydrogen atoms are incorporated into the final product. jocpr.com

Waste minimization is a broader concept that includes not only maximizing atom economy but also reducing solvent waste, energy consumption, and downstream purification steps. wjarr.comresearchgate.net In the synthesis of this compound, a significant source of waste can be the solvents used and the byproducts from the condensation reaction. google.com The patented process that involves recycling the filtrate is a key strategy for waste minimization, as it reduces the amount of raw materials needed and the volume of liquid waste to be treated. google.compatsnap.com

Derivatization and Functionalization of this compound

Derivatization involves chemically modifying a compound to produce new compounds with potentially different properties. The structure of 2-(2,4-Diaminophenoxy)ethanol, the parent molecule of the sulfate salt, offers several sites for functionalization: the two primary aromatic amine groups and the primary hydroxyl group of the phenoxyethanol (B1677644) moiety.

Modification of Amine and Phenoxyethanol Moieties

The functional groups on the 2-(2,4-Diaminophenoxy)ethanol molecule can be modified through various organic reactions to create a range of derivatives.

Amine Group Modification: The two primary amine groups on the benzene ring are nucleophilic and can undergo reactions such as:

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides can introduce new alkyl or acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides can form sulfonamides, a common functional group in medicinal chemistry. researchgate.net

Diazotization: The amine groups can be converted to diazonium salts, which are versatile intermediates for introducing a wide variety of other functional groups.

Phenoxyethanol Moiety Modification: The terminal primary hydroxyl group is also a prime site for derivatization:

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides) would produce esters.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, potentially extending the side chain. nih.gov

Oxidation: The primary alcohol could be oxidized to an aldehyde or a carboxylic acid, introducing new functionalities.

These modifications could be used to fine-tune the molecule's physical and chemical properties, such as solubility, reactivity, and binding characteristics.

Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule affects its biological or chemical activity. nih.gov By synthesizing and evaluating a series of related compounds (analogs), researchers can identify the key structural features responsible for a desired effect. researchgate.net

In the context of this compound, which is used as a coupler in oxidative hair dyes, SAR studies could aim to optimize properties like:

Color Formation: How does modifying the structure affect the final color produced when reacted with a hair dye precursor?

Stability: How do structural changes impact the stability of the dye molecule to light and washing?

Binding Affinity: How does the structure influence the molecule's ability to penetrate and bind to the hair shaft?

To conduct such a study, a library of analogs could be synthesized. The table below outlines some hypothetical analogs and the rationale for their synthesis.

| Analog Structure | Modification Site | Rationale for SAR Study |

| Varying the Ether Chain | Phenoxyethanol Moiety | Changing the length of the alkyl chain (e.g., from ethanol (B145695) to propanol (B110389) or butanol) could affect solubility and penetration into the hair shaft. |

| Ring Substitution | Benzene Ring | Introducing other substituents (e.g., methyl, methoxy) on the aromatic ring could alter the electronic properties and thus the final color of the dye. |

| N-Alkylated Amines | Amine Moieties | Adding alkyl groups to the amine functions would modify their nucleophilicity and could influence the rate of the coupling reaction and the resulting color. |

| Positional Isomers | Entire Molecule | Synthesizing isomers, such as moving the phenoxyethanol group to a different position relative to the amines, would provide insight into the geometric requirements for effective dye formation. |

These SAR studies are essential for the rational design of new molecules with improved performance characteristics for specific applications. nih.govnih.gov

Analytical Methodologies for 2 2,4 Diaminophenoxy Ethanol Sulfate Characterization and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the molecular structure of 2-(2,4-Diaminophenoxy)ethanol sulfate (B86663). Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive structural profile. Regulatory bodies have confirmed that the chemical characterization of 2-(2,4-Diaminophenoxy)ethanol sulfate is established through a combination of these methods, alongside elemental analysis. dmu.dk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. While a specific, published spectrum for this exact sulfate salt is not publicly available, the expected vibrational modes can be predicted based on its structure, which includes primary aromatic amines, a hydroxyl group, an ether linkage, and a substituted benzene (B151609) ring.

The presence of the sulfate counter-ion would also be indicated by strong absorptions in the fingerprint region. The key functional group absorptions are anticipated as follows:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3200-3600 | Stretching, broad |

| N-H (Amine) | 3300-3500 | Stretching, two bands for primary amine |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | Stretching |

| C=C (Aromatic) | 1500-1600 | Ring Stretching |

| C-O (Ether & Alcohol) | 1050-1250 | Stretching |

| SO₄²⁻ (Sulfate) | ~1100 | Stretching, strong |

This table represents expected values based on standard IR correlation charts. Actual peak positions can vary based on the specific molecular environment and sample phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and chemical environment of individual atoms. Both ¹H NMR and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

Detailed experimental NMR data for this specific compound is not publicly available. However, based on the structure of the 2-(2,4-diaminophenoxy)ethanol moiety, a set of predicted chemical shifts can be outlined. The aromatic region of the ¹H NMR spectrum would show distinct signals for the three protons on the benzene ring, while the aliphatic region would display signals for the two methylene (B1212753) groups of the ethanol (B145695) side chain.

Expected ¹H and ¹³C NMR Chemical Shifts: (Predicted values based on structure; solvent effects can cause significant variations)

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.0 - 7.0 | Multiplets/Doublets |

| -O-CH ₂- | 3.9 - 4.1 | Triplet |

| -CH ₂-OH | 3.7 - 3.9 | Triplet |

| -NH ₂ | Broad signal, variable | Singlet |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-O (Aromatic) | 145 - 155 |

| C-NH₂ (Aromatic) | 135 - 150 |

| C-H (Aromatic) | 100 - 120 |

| -O-C H₂- | 65 - 75 |

The analysis is typically performed using a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). The European Commission's Scientific Committee on Consumer Safety (SCCS) has noted that NMR is a key part of the chemical characterization for batches of this compound, often presented as the dihydrate form. dmu.dk

Mass Spectrometry (MS and MS/MS)

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable technique, as it is gentle and effective for polar, non-volatile molecules. The analysis would be expected to show a prominent ion corresponding to the protonated free base [C₈H₁₂N₂O₂ + H]⁺ at a mass-to-charge ratio (m/z) of approximately 169.1.

Tandem mass spectrometry (MS/MS) would be employed to further investigate the structure by fragmenting this parent ion. The fragmentation pattern would likely involve characteristic losses from the ethoxyethanol side chain.

Predicted Mass Spectrometry Fragments:

| m/z | Proposed Fragment | Loss from Parent Ion |

|---|---|---|

| 169.1 | [M+H]⁺ | - |

| 151.1 | [M+H - H₂O]⁺ | Loss of water |

| 124.1 | [M+H - C₂H₅O]⁺ | Loss of ethoxy group |

M refers to the neutral molecule C₈H₁₂N₂O₂. The fragmentation pathways are predictive and serve to illustrate likely bond cleavages.

Analysis by LC-MS/MS is a common method for the determination of various hair dyes, including 2-(2,4-diaminophenoxy)ethanol, in cosmetic products. fda.gov.tw

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from other components in a cosmetic formulation and for quantifying its concentration. High-Performance Liquid Chromatography (HPLC) is the predominant method used for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV and DAD Detection

HPLC is the standard method for assessing the purity and concentration of this compound in commercial products and formulations. dmu.dk Purity assessments of different batches have shown values ranging from 98.2% to 100% using this technique. rsc.org The method typically employs reverse-phase chromatography with a C18 or a polar-modified column.

Detection is commonly achieved using an Ultraviolet (UV) or a Diode-Array Detector (DAD), the latter of which provides spectral information across a range of wavelengths, enhancing peak identification and purity assessment. dmu.dknih.gov For the analysis of hair dyes, detection is often performed at multiple wavelengths, such as 235 nm and 280 nm, to cover the absorbance maxima of different components. nih.gov Ion-pairing reagents may be added to the mobile phase to improve the retention and peak shape of polar analytes like 2-(2,4-Diaminophenoxy)ethanol. dmu.dk

Generalized HPLC Parameters for Hair Dye Analysis:

| Parameter | Description |

|---|---|

| Column | Reverse-phase C18 or Amide-bonded Silica (e.g., 250 mm x 4.6 mm, 5 µm) dmu.dknih.gov |

| Mobile Phase A | Aqueous buffer (e.g., Ammonium (B1175870) Acetate or Phosphate buffer, pH ~6-8) nih.govgoogle.com |

| Mobile Phase B | Acetonitrile or Methanol (B129727) nih.gov |

| Elution | Gradient elution |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temp. | 30 - 35 °C nih.gov |

| Detection | DAD at 235 nm and 280 nm nih.gov |

This table provides a generalized set of conditions based on published methods for analyzing multiple hair dyes. The specific conditions must be optimized for the precise quantification of this compound.

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is generally not a suitable technique for the direct analysis of this compound. This is due to the compound's nature as a salt, which makes it non-volatile and thermally unstable. Direct injection into a hot GC inlet would lead to decomposition rather than volatilization, preventing any meaningful chromatographic separation.

For GC analysis to be feasible, a derivatization step would be required. This process would involve chemically modifying the molecule to make it volatile and thermally stable. Potential derivatization reactions could target the amine and hydroxyl functional groups, for example, through silylation to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. However, this adds complexity and potential sources of error to the analysis. Given the success and direct applicability of HPLC, it remains the overwhelmingly preferred chromatographic method for the analysis of this compound.

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of various components in cosmetic products, including aromatic amines found in hair dyes. wikipedia.orgnih.govnih.gov Its advantages include high separation efficiency, short analysis times, and low consumption of reagents and samples. nih.gov While specific applications detailing the analysis of this compound by CE are not extensively documented in the reviewed literature, methods developed for similar aromatic amines in hair dye matrices can be adapted for its determination. nih.gov

A common approach involves capillary zone electrophoresis (CZE), where analytes are separated based on their mass-to-charge ratio in an electric field. wikipedia.org For the analysis of aromatic amines, which are typically cationic at low pH, a buffer system with a pH below their pKa values is employed. nih.gov To enhance sensitivity, online concentration techniques like field-amplified sample stacking (FASS) can be utilized. nih.gov This technique involves dissolving the sample in a low-conductivity matrix, leading to a significant increase in detection sensitivity. nih.gov

A study on the determination of seven aromatic amines in hair dyes by CE with FASS provides a relevant example of the experimental conditions that could be optimized for this compound analysis. nih.gov The key parameters from this study are summarized in the table below.

Table 1: Illustrative Capillary Electrophoresis Conditions for Aromatic Amine Analysis in Hair Dyes

| Parameter | Condition |

|---|---|

| Instrument | Capillary Electrophoresis System |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d.) |

| Running Buffer | e.g., 0.15 mol/L NaH2PO4 and 0.015 mol/L trolamine (pH 2.3) nih.gov |

| Sample Matrix | Low-conductivity solution (e.g., water with organic modifier) nih.gov |

| Injection | Electrokinetic injection (e.g., 10 kV for 10 s) nih.gov |

| Separation Voltage | e.g., 20-30 kV |

| Detection | Diode Array Detector (DAD) |

| On-line Concentration | Field-Amplified Sample Stacking (FASS) nih.gov |

The successful application of CE for the analysis of other aromatic amines in hair dyes suggests its potential for the characterization and quantification of this compound. nih.govresearchgate.net Method development would involve optimizing the buffer composition, pH, and injection parameters to achieve adequate separation and sensitivity for this specific compound.

Advanced Analytical Approaches

To meet the demands for higher sensitivity and selectivity in the analysis of cosmetic ingredients, advanced analytical techniques are increasingly being employed. These methods are particularly useful for complex matrices like hair dye formulations.

Hyphenated Techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hyphenated technique widely used for the determination of trace-level components in complex mixtures. oup.com It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. oup.com This technique is particularly well-suited for the analysis of oxidative hair dyes, including this compound. oup.comresearchgate.netresearchgate.net

In a typical LC-MS/MS method, the hair dye sample is first subjected to chromatographic separation on a suitable column (e.g., C18) to resolve the individual components. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized, and specific precursor ions are selected and fragmented to produce product ions. The detection of these specific transitions provides a high degree of certainty in the identification and quantification of the target analyte. fda.gov.tw

Several studies have reported the development and validation of LC-MS/MS methods for the analysis of various hair dye components. oup.comnih.govmdpi.com These methods demonstrate excellent performance characteristics, including low limits of detection and quantification, good linearity, and high accuracy and precision. nih.gov

Table 2: Typical LC-MS/MS Parameters for Hair Dye Analysis

| Parameter | Condition |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system lcms.cz |

| Column | Reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.7 µm) fda.gov.tw |

| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and methanol or acetonitrile) fda.gov.twlcms.cz |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode fda.gov.twlcms.cz |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification fda.gov.tw |

The use of LC-MS/MS allows for the simultaneous determination of multiple hair dye ingredients in a single run, making it an efficient tool for quality control and regulatory monitoring. oup.comnih.gov

Electrochemical Methods for Detection

Electrochemical methods offer a promising alternative for the detection of electroactive compounds like aromatic amines due to their inherent simplicity, high sensitivity, and low cost. mdpi.com These techniques are based on the measurement of the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. mdpi.com

While specific studies on the electrochemical detection of this compound are limited in the available literature, research on other aromatic amines demonstrates the potential of this approach. mdpi.com Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, can be used to study the electrochemical behavior of these compounds and develop quantitative methods. nih.govnih.gov

The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material. Modified electrodes, such as those incorporating carbon nanotubes, graphene, or metallic nanoparticles, can enhance the sensitivity and selectivity of the detection. nih.govrsc.org The choice of the supporting electrolyte and its pH are also critical parameters that need to be optimized to achieve the desired electrochemical response.

Although direct electrochemical methods for this compound are not well-established, HPLC with electrochemical detection (HPLC-ED) is a viable hyphenated technique. mdpi.com In this setup, the compounds are first separated by HPLC and then detected by an electrochemical detector, which provides high sensitivity and selectivity for electroactive analytes. mdpi.comnih.gov

Sample Preparation and Matrix Effects in Analysis

The complexity of cosmetic formulations, such as hair dyes, necessitates effective sample preparation to isolate the analyte of interest from interfering matrix components. Furthermore, the potential for matrix effects, especially in sensitive techniques like LC-MS/MS, must be carefully evaluated and mitigated.

Extraction and Clean-up Procedures

The primary goal of sample preparation is to extract this compound from the hair dye matrix and remove substances that could interfere with the analysis. researchgate.net A common approach for oxidative hair dyes involves ultrasonic extraction with a suitable solvent mixture. nih.gov

One reported method utilizes a mixture of ethanol and water (1:1, v/v) containing an antioxidant like sodium bisulfite to prevent the degradation of the easily oxidizable aromatic amines. nih.gov The extraction is typically performed in an ice bath to minimize thermal degradation. nih.gov Another study on the analysis of dyes from hair wefts employed an extraction with dichloromethane:trifluoroacetic acid (75:25).

For complex matrices, a clean-up step may be necessary after the initial extraction. Solid-phase extraction (SPE) is a widely used technique for this purpose, where the analyte is selectively retained on a sorbent material while interfering compounds are washed away. The choice of the SPE sorbent depends on the physicochemical properties of the analyte and the matrix components.

Validation of Analytical Procedures

Method validation is a critical step to ensure that an analytical procedure is suitable for its intended purpose. mdpi.comnih.gov The validation of methods for the determination of this compound in hair dyes should follow established guidelines and assess several key parameters. mdpi.com

Table 3: Key Validation Parameters for Analytical Methods

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) > 0.99 nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically signal-to-noise ratio of 10:1. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Expressed as percent recovery, e.g., 80-120%. nih.govmdpi.com |

| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. | Expressed as relative standard deviation (RSD), e.g., < 15%. nih.gov |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Should be consistent, precise, and reproducible. |

Matrix effects are a significant concern in LC-MS/MS analysis, where co-eluting compounds can suppress or enhance the ionization of the analyte, leading to inaccurate results. chromatographyonline.comnih.govnih.gov These effects can be assessed by comparing the response of the analyte in a post-extraction spiked sample with the response in a neat standard solution. nih.gov The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. chromatographyonline.com

Toxicological Research and Health Hazard Assessment of 2 2,4 Diaminophenoxy Ethanol Sulfate

Acute Toxicity Studies

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance.

Oral Exposure in Animal Models (e.g., rats, mice)

The acute oral toxicity of 2-(2,4-diaminophenoxy)ethanol has been evaluated in both rat and mouse models. These studies are crucial for determining the median lethal dose (LD50), which is the dose required to be fatal to 50% of the tested population.

In studies conducted on Sprague Dawley rats, the oral LD50 was established to be approximately 1000 mg/kg body weight. For Swiss albino mice, the oral LD50 was determined to be 1160 mg/kg body weight. Observations following administration in rats included hypoactivity, sedation, piloerection, dyspnoea, and unsteady gait, which typically resolved within three to four days in surviving animals. europa.eu

Interactive Data Table: Acute Oral Toxicity of 2-(2,4-Diaminophenoxy)ethanol Hydrochloride

| Species | Strain | LD50 (mg/kg bw) | Reference |

| Rat | Sprague Dawley | 1000 | |

| Mouse | Swiss Albino | 1160 |

Dermal and Inhalation Exposure Investigations

As of the latest assessments, specific data on the acute toxicity of 2-(2,4-diaminophenoxy)ethanol sulfate (B86663) following dermal or inhalation exposure were not available. jayorganics.com General safety data sheets indicate that the substance may be harmful if inhaled or absorbed through the skin and may cause respiratory tract and skin irritation. jayorganics.comaksci.com

Repeated Dose Toxicity and Subchronic Studies

Repeated dose toxicity studies are essential for understanding the potential health effects of a substance following prolonged or repeated exposure over a portion of the lifespan of an animal.

Oral Administration Studies (e.g., 13-week rat studies)

A 90-day (13-week) subchronic oral toxicity study was conducted on Sprague Dawley rats to assess the effects of repeated exposure to 2-(2,4-diaminophenoxy)ethanol dihydrochloride (B599025). europa.eu In this study, the compound was administered orally by gavage. europa.eu

Observed Systemic Effects and Target Organs (e.g., thyroid, urine discoloration)

During the 13-week oral toxicity study in rats, a notable clinical sign was the observation of blue discoloration of the urine. cir-safety.org This was considered to be related to the excretion of the test substance. cir-safety.org

The study also included an analysis of thyroid hormones. europa.eu While the specific outcomes of the thyroid hormone analysis are not detailed in the available public reports, the thyroid was identified as a target organ for examination. europa.eucir-safety.org

Genotoxicity and Mutagenicity Research

Genotoxicity and mutagenicity assays are conducted to assess the potential of a substance to cause damage to genetic material (DNA), which can lead to mutations and potentially cancer. 2-(2,4-diaminophenoxy)ethanol has been evaluated in a variety of in vitro and in vivo genotoxicity and mutagenicity studies.

The compound was found to be negative in several assays, including:

Gene reverse mutation assays in Salmonella typhimurium (Ames test). nih.govnih.gov

Forward mutation assays in the yeast Schizosaccharomyces pombe. nih.gov

The V79 Chinese hamster cell line (HGPRT forward mutation system). nih.gov

Mitotic gene conversion in Saccharomyces cerevisiae (strain D4). nih.gov

Unscheduled DNA-repair synthesis in a HeLa cell line. nih.gov

The mouse dominant-lethal assay. nih.gov

The mouse spot test for somatic mutation detection. nih.gov

Reproductive and Developmental Toxicity Investigations

Investigations into the reproductive and developmental effects of 2-(2,4-Diaminophenoxy)ethanol and its salts have been conducted to assess potential impacts on fertility and fetal development.

Studies have been performed to evaluate the effects of 2-(2,4-Diaminophenoxy)ethanol on fertility and reproductive cells. In a mouse dominant-lethal assay, the compound was assessed for its potential to cause genetic damage in germ cells, which could affect fertility. nih.gov The study involved the dermal application of the test material. nih.gov Another study involving the feeding of adult male Drosophila did not show an increase in mutation frequency, suggesting no genotoxic potential in the germ cells of this model organism. nih.gov

Prenatal developmental toxicity has been examined in animal models, primarily rats and mice, to understand the potential for adverse effects on the developing fetus following maternal exposure.

In a developmental toxicity study using rats, pregnant animals were administered 2,4-Diaminophenoxyethanol (B1213692) HCl by oral gavage. europa.eucir-safety.org The study established a No-Observed-Adverse-Effect Level (NOAEL) for both maternal and fetal effects. cir-safety.org

Another study involved the dermal application of 2,4-Diaminophenoxyethanol HCl to pregnant C57B1/6 mice. cir-safety.org The test substance, dissolved in corn oil, was applied to a shaved area on the animals' skin. cir-safety.org These studies are critical in assessing the risk of developmental effects through different routes of exposure. nih.govcir-safety.org

During prenatal developmental toxicity studies, specific endpoints are evaluated in both the maternal animals and their fetuses to identify adverse effects.

In a rat study, maternal toxicity was observed at high doses, with clinical signs including excessive salivation, significantly decreased body weight gain, and reduced feed consumption. cir-safety.org Fetal toxicity was also noted at maternally toxic dose levels, characterized by reduced fetal body weights. cir-safety.org24d.info The fetuses from these studies were systematically examined for external, soft-tissue, and skeletal abnormalities. cir-safety.org The No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity and for embryo-fetal development in rats was determined to be 20 mg/kg bw/day. europa.eu

Table 1: Summary of Prenatal Developmental Toxicity Study in Rats

| Species | Compound | Route | Key Maternal Findings (High Dose) | Key Fetal Findings (High Dose) | Maternal & Fetal NOAEL |

| Rat | 2,4-Diaminophenoxyethanol HCl | Oral (Gavage) | Excessive salivation, decreased body weight gain, reduced feed consumption. cir-safety.org | Reduced fetal body weights. cir-safety.org | 20 mg/kg/day europa.eu |

Dermal and Ocular Irritation and Sensitization

The potential for 2-(2,4-Diaminophenoxy)ethanol and its salts to cause irritation to the skin and eyes has been assessed in various non-clinical studies.

Table 2: Selected Skin Irritation Study Findings

| Test Substance | Species | Observation | Conclusion |

| 4% solution of 2,4-Diaminophenoxyethanol HCl | Rabbit | Primary irritation index of 0.08/8. cir-safety.org | Slightly irritating. cir-safety.org |

| Undiluted 2,4-Diaminophenoxyethanol HCl | Rabbit | Slight erythema in 1 of 3 animals at 48 hours. | Non-irritating. |

The eye irritation potential has been investigated using rabbit models, with results varying based on the concentration of the test substance. When tested undiluted, 2,4-Diaminophenoxyethanol HCl is considered an eye irritant. cir-safety.org One study using the undiluted substance in New Zealand White rabbits reported moderate to marked chemosis, slight to moderate conjunctival redness, and slight to moderate corneal opacification, with effects not fully reversed by the end of the 15-day observation period.

However, when tested as a 4% solution in water, the compound was found to be slightly irritating or not irritating. europa.eucir-safety.org One study concluded a 4% solution was 'practically not irritating' to rabbit eyes.

Table 3: Selected Eye Irritation Study Findings

| Test Substance | Species | Observation | Conclusion |

| Undiluted 2,4-Diaminophenoxyethanol HCl | Rabbit | Moderate to marked chemosis, conjunctival redness, corneal opacification; effects not fully reversed. | Irritating, irreversible effects. |

| 4% solution of 2,4-Diaminophenoxyethanol HCl | Rabbit | Minimal irritation observed. | Slightly irritating / Not irritating. europa.eucir-safety.org |

Skin Sensitization Potential (e.g., Local Lymph Node Assay (LLNA) in mice, Guinea Pig Maximization Test, Buehler test)

The potential of a substance to induce skin sensitization, or allergic contact dermatitis, is a critical endpoint in safety assessments. For 2-(2,4-Diaminophenoxy)ethanol, this has been evaluated using internationally recognized methods such as the Local Lymph Node Assay (LLNA) and the Buehler test. tga.gov.au

Local Lymph Node Assay (LLNA)

The LLNA is a murine model that identifies skin sensitizers by measuring lymphocyte proliferation in the lymph nodes draining the site of chemical application. wikipedia.orgnih.gov A study conducted in accordance with OECD Test Guideline 429 evaluated the sensitization potential of 2-(2,4-Diaminophenoxy)ethanol hydrochloride in female CBA/J mice. tga.gov.au The results demonstrated that the compound induced a dose-dependent increase in lymphocyte proliferation. tga.gov.au

A Stimulation Index (SI), which is the ratio of lymphocyte proliferation in treated animals compared to controls, of greater than three is indicative of a sensitizing potential. wikipedia.org In this study, SI values of 4.21 and 7.42 were observed at concentrations of 5.0% and 10%, respectively. tga.gov.au The estimated concentration required to produce a three-fold increase in lymphocyte proliferation (EC3) was calculated to be 3.2%. tga.gov.au Based on this EC3 value, 2-(2,4-Diaminophenoxy)ethanol is classified as a moderate skin sensitizer (B1316253). europa.eutga.gov.au

Interactive Table: LLNA Results for 2-(2,4-Diaminophenoxy)ethanol Hydrochloride in Mice Data sourced from TGA, 2017 tga.gov.au

| Concentration (%) | Stimulation Index (SI) |

| 0.5 | 0.92 |

| 1.0 | 1.56 |

| 2.5 | 1.17 |

| 5.0 | 4.21 |

| 10.0 | 7.42 |

| EC3 Value | 3.2% |

Buehler Test

The Buehler test is a non-adjuvant guinea pig method used to screen for skin sensitizers. wikipedia.orgnih.gov In a study following OECD Test Guideline 406, Dunkin Hartley guinea pigs were exposed to undiluted 2-(2,4-Diaminophenoxy)ethanol hydrochloride. tga.gov.au Despite using the pure, undiluted chemical for both induction and challenge applications, no sensitization reactions were observed in the animals after 48 hours. tga.gov.au

Mechanism of Sensitization and Allergic Contact Dermatitis

Allergic contact dermatitis (ACD) is a Type IV or delayed-type hypersensitivity reaction. nih.gov The mechanism involves two distinct phases: induction (sensitization) and elicitation. nih.gov

Induction Phase: Upon initial contact, a small molecule like 2-(2,4-Diaminophenoxy)ethanol, known as a hapten, penetrates the skin. It then binds with endogenous proteins to form an immunogenic complex. nih.gov This complex is recognized and processed by antigen-presenting cells, such as Langerhans cells, which then migrate to the regional lymph nodes. In the lymph nodes, these cells present the antigen to T-lymphocytes, leading to the clonal expansion and proliferation of antigen-specific T-cells. nih.gov The LLNA test directly measures this proliferative activity, which is a hallmark of the induction phase of skin sensitization. nih.gov The positive LLNA result for this compound, with an EC3 of 3.2%, confirms its ability to initiate this phase of the immune response. tga.gov.au

Elicitation Phase: Upon subsequent exposure to the same hapten in a sensitized individual, the now-expanded population of specific T-lymphocytes recognizes the antigen. nih.gov This triggers a localized inflammatory response, characterized by the clinical signs of allergic contact dermatitis, such as erythema, swelling, and vesicles. nih.gov

The classification of 2-(2,4-Diaminophenoxy)ethanol as a moderate sensitizer indicates that it has a significant potential to cause ACD in susceptible individuals through this immunological mechanism. europa.eutga.gov.au

Toxicokinetics and Metabolism Studies

Toxicokinetics examines the absorption, distribution, metabolism (biotransformation), and excretion (ADME) of a substance. These studies are vital for understanding the systemic exposure and biological fate of a compound following contact.

Dermal Absorption and Percutaneous Penetration (e.g., human skin, rat models)

The primary route of exposure to 2-(2,4-Diaminophenoxy)ethanol sulfate in consumer products is through the skin. Studies have been conducted in vitro using human skin and in vivo in rat models to quantify its penetration.

In Vitro Human Skin Study: An in vitro study using human dermatomed skin was performed in compliance with OECD Guideline 428. europa.eu The study investigated the percutaneous absorption of the radiolabelled dihydrochloride salt from a typical hair dye formulation under both non-oxidative and oxidative conditions (mixed 1:1 with hydrogen peroxide). europa.eucir-safety.org The final concentration of the compound applied to the skin was 2.0%. europa.eucir-safety.org

Under non-oxidative conditions, the absorbed amount was 6.55 µg equivalents/cm². cir-safety.org When tested under oxidative conditions, simulating actual use in hair dyes, the dermal absorption was significantly lower, with a mean value of 1.74 µg equivalents/cm². cir-safety.org

In Vivo Rat Study: A dermal absorption study in rats investigated the penetration of the pure compound and a formulation containing it. After a 40-minute application, the amount of the chemical that penetrated the skin was 0.84 µg/cm² from the pure substance and 0.47 µg/cm² from the formulation.

Interactive Table: Dermal Absorption of 2-(2,4-Diaminophenoxy)ethanol Data sourced from CIR, 2024 cir-safety.org and NICNAS, 2011

| Model | Condition | Applied Concentration | Absorbed Dose (µg/cm²) |

| Human Skin (in vitro) | Oxidative | 2.0% | 1.74 |

| Human Skin (in vitro) | Non-oxidative | 2.0% | 6.55 |

| Rat (in vivo) | Pure Compound | - | 0.84 |

| Rat (in vivo) | Formulation | 0.4% | 0.47 |

Systemic Distribution and Tissue Accumulation

Once absorbed, the distribution of a compound throughout the body determines which organs might be exposed. A study in hairless rats used a ¹⁴C-labeled version of 2,4-Diaminophenoxyethanol to trace its distribution following topical application. nih.gov The results showed no evidence of the substance accumulating in the liver or thyroid four days after application, suggesting that any compound passing the cutaneous barrier does not significantly accumulate in these specific organs. nih.gov

Biotransformation Pathways and Metabolite Identification

Biotransformation is the process by which the body metabolically converts foreign substances, which can influence their toxicity and excretion. A review of the available scientific literature did not yield specific studies detailing the biotransformation pathways or identifying the metabolites of this compound.

Excretion Routes (e.g., urine, feces)

The elimination of a substance and its metabolites from the body is a key toxicokinetic parameter. In a dermal absorption study with rats, urine and feces were collected for four days following the application of the test substance. The presence of the compound in these excreta indicates that both urinary and fecal routes are involved in its elimination from the body after it is systemically absorbed.

Environmental Fate and Ecotoxicological Assessment of 2 2,4 Diaminophenoxy Ethanol Sulfate

Environmental Release and Exposure Pathways

The entry of 2-(2,4-Diaminophenoxy)ethanol sulfate (B86663) into the environment is primarily linked to its lifecycle stages, from production to consumer use and disposal.

Release during Manufacturing and Use (e.g., hair dye application)

The principal application of 2-(2,4-Diaminophenoxy)ethanol sulfate is as a "coupler" ingredient in permanent (oxidative) hair dye formulations. europa.eu In these products, it is used at concentrations of up to 4% in the dye formulation, which is typically mixed with a developer (containing hydrogen peroxide) before application, resulting in a final on-head concentration of up to 2.0%. europa.eu

The primary route of environmental release occurs during the use phase. After the hair dye has been applied and allowed to set for a specified time (e.g., up to 50 minutes), it is rinsed from the hair with water. This "down-the-drain" disposal results in the chemical entering the wastewater stream. Consequently, the main pathway for environmental exposure is through the effluent from wastewater treatment plants (WWTPs) into aquatic ecosystems. A full public report by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) estimated the Predicted Environmental Concentration (PEC) for rivers to be 0.65 µg/L and for oceans to be a negligible value, based on a nationwide use scenario.

Accidental Spills and Leaks

Environmental Distribution and Partitioning

Once released, the physicochemical properties of this compound govern its distribution and behavior within various environmental compartments.

Distribution in Water, Soil, and Air Compartments

This compound is characterized by its high water solubility. This property, combined with its primary release pathway into wastewater, indicates that the aquatic compartment is the main environmental sink for this compound.

The potential for the compound to adsorb to soil and sediment is indicated by its n-octanol/water partition coefficient (Log Pₒw). A low Log Pₒw value suggests a preference for the aqueous phase over organic matter. The Scientific Committee on Consumer Safety (SCCS) reported a Log Pₒw of -0.612 for the sulfate dihydrate salt and 0.99 for the analogous dihydrochloride (B599025) salt. europa.eu These low values indicate a low potential for adsorption to the organic fraction of soil and sediment. Therefore, if the compound reaches terrestrial environments, it is expected to be mobile in the soil column and may have the potential to leach into groundwater.

Given its chemical structure and low vapor pressure, this compound is not expected to be volatile, and therefore, significant partitioning to the air compartment is unlikely.

Physicochemical Properties Influencing Environmental Distribution

| Property | Value | Salt Form | Implication for Environmental Distribution | Reference |

|---|---|---|---|---|

| Water Solubility | 425 g/L (at 20°C) | Dihydrochloride | High potential to remain in the water column. | cir-safety.org |

| Log Pₒw | -0.612 | Sulfate dihydrate | Low potential for adsorption to soil/sediment. | europa.eu |

| Log Pₒw | 0.99 | Dihydrochloride | Low potential for adsorption to soil/sediment. | europa.eu |

Bioaccumulation Potential

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues. The potential for a chemical to bioaccumulate is often estimated using its Log Pₒw value. Chemicals with a Log Pₒw below 3 are generally considered to have a low potential for bioaccumulation.

As noted previously, the Log Pₒw for this compound dihydrate is -0.612, and for the dihydrochloride salt, it is 0.99. europa.eu Both of these values are significantly below the threshold of 3, indicating that this compound has a low potential to bioaccumulate in aquatic organisms.

Ecotoxicity to Aquatic and Terrestrial Organisms

The ecotoxicity of a substance describes its adverse effects on non-human organisms in the environment. Based on the available data for the analogue chemical, 2-(2,4-Diaminophenoxy)ethanol has been formally classified for its hazard to the aquatic environment.

According to the NICNAS Full Public Report, the chemical is formally classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as Acute Category 2; Toxic to aquatic life . Furthermore, because the biodegradability of the chemical is unknown, it is also classified as Chronic Category 2; Toxic to aquatic life with long lasting effects . This classification implies that the substance can cause significant harm to aquatic organisms after short-term exposure and has the potential for long-term adverse effects.

While the specific ecotoxicity studies (e.g., LC₅₀ for fish, EC₅₀ for daphnia, and IC₅₀ for algae) that form the basis of this classification were not detailed in the reviewed public reports, the classification itself points to a significant level of aquatic toxicity. To protect aquatic ecosystems, a Predicted No-Effect Concentration (PNEC) has been derived. The PNEC is the concentration below which unacceptable effects on the ecosystem are unlikely to occur. The NICNAS assessment established a PNEC of 6.4 µg/L for the aquatic environment.

No data were available in the reviewed literature regarding the ecotoxicity of this compound to terrestrial organisms, such as soil-dwelling invertebrates or plants.

Ecotoxicological Profile of 2-(2,4-Diaminophenoxy)ethanol

| Endpoint | Value/Classification | Comment | Reference |

|---|---|---|---|

| Acute Aquatic Toxicity | GHS Acute Category 2 | Toxic to aquatic life. | |

| Chronic Aquatic Toxicity | GHS Chronic Category 2 | Toxic to aquatic life with long lasting effects (based on unknown biodegradability and acute toxicity). | |

| Predicted No-Effect Concentration (PNEC) | 6.4 µg/L | The concentration estimated to be safe for the aquatic environment. | |

| Toxicity to Terrestrial Organisms | No data available | Effects on soil-dwelling organisms and plants are unknown. |

Aquatic Toxicity (e.g., to fish, daphnia, algae)

Studies on the aquatic toxicity of the analogue compound, 2-(2,4-diaminophenoxy)ethanol dihydrochloride, have been conducted to determine its potential impact on various aquatic organisms. The results of these studies are summarized below.

Acute Toxicity to Fish

A 96-hour acute toxicity study was conducted on Zebra fish (Brachydanio rerio) under semi-static conditions. The results indicated a 96-hour LC50 (lethal concentration for 50% of the test organisms) of 6.4 mg/L.

Acute Toxicity to Aquatic Invertebrates

The acute toxicity to the water flea, Daphnia magna, was assessed in a 48-hour study under static conditions. The study determined a 48-hour EC50 (effective concentration for 50% of the test organisms) of 1.4 mg/L.

Toxicity to Algae

A 72-hour toxicity study on the green algae Scenedesmus subspicatus under static conditions was performed. The study revealed a 72-hour EC50 of 2.9 mg/L based on biomass and 8.3 mg/L based on growth rate.

Based on these acute toxicity endpoints and the unknown biodegradability of the notified chemical, it is formally classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as 'Chronic Category 2; Toxic to aquatic life with long lasting effects'. mdpi.com A Predicted No-Effect Concentration (PNEC) for the aquatic compartment has been calculated to be 6.4 µg/L, based on the most sensitive endpoint (Daphnia magna) and an assessment factor of 100. mdpi.com

Interactive Data Table: Aquatic Toxicity of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride (Analogue)

| Test Organism | Duration | Endpoint | Value (mg/L) |

| Zebra fish (Brachydanio rerio) | 96 hours | LC50 | 6.4 |

| Water flea (Daphnia magna) | 48 hours | EC50 | 1.4 |

| Green algae (Scenedesmus subspicatus) | 72 hours | EC50 (biomass) | 2.9 |

| Green algae (Scenedesmus subspicatus) | 72 hours | EC50 (growth rate) | 8.3 |

Effects on Soil Microorganisms and Terrestrial Plants

No specific data on the effects of this compound on soil microorganisms or terrestrial plants were identified in the reviewed literature.

Degradation and Persistence in the Environment

Biodegradation Pathways (e.g., aerobic, anaerobic)

There is no available data on the biodegradation pathways of this compound. A public report from the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) states that the biodegradability of the notified chemical is unknown. mdpi.com

Photodegradation and Chemical Stability in Environmental Media

Metabolites and Their Environmental Significance

No information on the metabolites of this compound in the environment or their environmental significance has been identified.

Regulatory Science and Risk Assessment of 2 2,4 Diaminophenoxy Ethanol Sulfate

Risk Assessment Methodologies and Characterization

The risk assessment for 2-(2,4-Diaminophenoxy)ethanol sulfate (B86663) involves a comprehensive evaluation of its intrinsic hazardous properties and the extent of potential human exposure. This process is fundamental to establishing safe use conditions.

Hazard identification involves evaluating the potential for a substance to cause adverse health effects. This is typically based on toxicological studies. For 2-(2,4-Diaminophenoxy)ethanol sulfate, the toxicological data from its hydrochloride salt (HCl) is often extrapolated, as the two are considered to have comparable properties. cosmeticsinfo.orgeuropa.eu

Acute Toxicity: The compound shows moderate acute oral toxicity in animal studies.

Irritation: When tested at a 4.0% concentration, the HCl salt was found to be slightly irritating to the skin and practically non-irritating to the eyes. cosmeticsinfo.orgcosmeticsinfo.org However, the undiluted chemical is considered an eye irritant.

Sensitization: Data indicates a potential for low-level skin sensitization in humans. cosmeticsinfo.orgcosmeticsinfo.org

Genotoxicity: Most genotoxicity assays in bacteria were negative. cosmeticsinfo.orgcosmeticsinfo.org Studies evaluating its potential to cause mutations, including an in vivo mouse dominant-lethal assay and spot test, were considered negative. nih.gov A mammalian cell gene mutation assay was also negative.

Carcinogenicity: Based on available studies, 2-(2,4-Diaminophenoxy)ethanol was not found to be a carcinogen. cosmeticsinfo.orgcosmeticsinfo.org

The dose-response assessment establishes the relationship between the dose of the substance and the incidence and severity of an adverse effect. The SCCS and CIR have used No-Observed-Adverse-Effect Levels (NOAELs) from these toxicological studies to determine a margin of safety for its use in hair dyes. cir-safety.org

Exposure assessment aims to quantify the amount of the substance that consumers and professionals may come into contact with during product use.

Consumer Exposure: For hair dye use, exposure is primarily through dermal contact with the scalp. Dermal penetration studies using human skin have been conducted to measure the amount of the substance absorbed. One study reported that the dermal delivery of a 2.0% 2,4-Diaminophenoxyethanol (B1213692) HCl formulation through human skin was 1.74 µg equivalents/cm² under oxidative conditions. cir-safety.org This low level of absorption is a key factor in the safety assessment.